8-Benzyloxy-octan-1-ol
Overview
Description
8-Benzyloxy-octan-1-ol is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Corrosion Inhibition
8-Benzyloxy-octan-1-ol derivatives exhibit potential as corrosion inhibitors. Research on compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione demonstrated effective inhibition of mild steel corrosion in acidic solutions. These inhibitors operate through adsorption on the metal surface, combining both physical and chemical processes, aligning with the Langmuir isotherm model (Chafiq et al., 2020).
2. Solvatochromic Investigation
In solvatochromic studies, the octan-1-ol–water partition coefficient, integral to predicting the transport of pollutants and drug design, was explored. The study revealed the effects of water on the chemical properties of the octan-1-ol phase, essential for understanding the solubility and interaction of different solutes in such mixtures (Dallas & Carr, 1992).
3. Phytotoxic Properties
Compounds like 2-benzyloxy-8-oxabicyclo[3.2.1]octanes, synthesized from 6-acetoxypyran-3(6H)-ones, exhibit phytotoxic properties. These compounds, derivates of this compound, have been explored for their potential use as herbicides (Sammes, Street, & Kirby, 1983).
4. Gelation Properties
The synthesis of benzimidazole derivatives with long-chain ester substituents, such as methyl 8-[4-(1H-benzimidazol-2-yl)phenoxy]octanoate, showed weak gelation abilities with solvents like toluene. These compounds also form a hydrogen-bonded motif in the solid state, suggesting potential applications in materials science (Geiger et al., 2017).
5. Catalyst in Oxidation Reactions
This compound derivatives have been used as catalysts in oxidation reactions. For instance, supported Au catalysts demonstrated the capacity for selective oxidation of primary alcohols like octan-1-ol to aldehydes under solvent-free conditions (Enache, Knight, & Hutchings, 2005).
Properties
IUPAC Name |
8-phenylmethoxyoctan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11,16H,1-4,8-9,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDWUSXKHXCYEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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